

Discovering Novel Therapeutic Uses for Oxime Compounds: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	4-Hydroxyacetophenone oxime	
Cat. No.:	B195520	Get Quote

Introduction

Oxime compounds, traditionally recognized for their role as acetylcholinesterase reactivators in the treatment of organophosphate poisoning, are emerging as a versatile class of molecules with significant therapeutic potential in a range of other diseases.[1][2] The introduction of the oxime functional group (C=N-OH) into various molecular scaffolds can significantly enhance biological activity compared to the parent compounds.[3][4] This technical guide provides an indepth overview of the burgeoning research into novel applications of oxime derivatives, with a particular focus on their anticancer and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of medicinal chemistry.

Anticancer Applications of Oxime Compounds

A growing body of evidence highlights the potential of oxime derivatives as potent anticancer agents.[4] Steroidal oximes and indirubin-derived oximes, in particular, have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines.

Steroidal Oximes

The fusion of a steroid nucleus with an oxime functional group has yielded compounds with promising anticancer activities.[3] These compounds often exhibit enhanced cytotoxicity compared to their non-oxime steroidal precursors.



Quantitative Data: Anticancer Activity of Steroidal Oximes

The following table summarizes the in vitro cytotoxic activity of selected steroidal oxime compounds against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound Name/Identifier	Cancer Cell Line	IC50 (μM)	Reference
(17E)-5α-androst-3- en-17-one oxime (3,4 – OLOX)	WiDr (colorectal adenocarcinoma)	9.1	[2]
PC3 (prostate cancer)	13.8	[2]	
(17E)-androst-4-en- 17-one oxime (4,5 – OLOX)	WiDr (colorectal adenocarcinoma)	16.1	[2]
PC3 (prostate cancer)	14.5	[2]	
2-nitroestrone oxime	MCF-7 (breast cancer)	Lower than parent compound	[5]
Δ9,11-estrone oxime	LNCaP (prostate cancer)	Not specified, but most cytotoxic in the study	[5]

Indirubin-3'-Oxime

Indirubin-3'-oxime (I3O), a derivative of the natural product indirubin, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3 β), both of which are implicated in cancer progression.[6] I3O has also been shown to activate the Wnt/ β -catenin signaling pathway, which can have context-dependent roles in cancer.[7][8]

Quantitative Data: Kinase Inhibitory Activity of Indirubin-3'-Oxime



Target Kinase	IC50 (μM)	Reference
JNK1	0.8	[6]
JNK2	1.4	[6]
JNK3	1.0	[6]

Neuroprotective Applications of Oxime Compounds

Certain oxime compounds have demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, suggesting their potential as novel therapeutics for conditions such as Amyotrophic Lateral Sclerosis (ALS), Huntington's disease, and Parkinson's disease.[1][9]

Olesoxime (TRO19622)

Olesoxime is a cholesterol-like oxime that has been extensively studied for its neuroprotective properties.[1] Its mechanism of action is primarily associated with the preservation of mitochondrial integrity and function.[1][10]

Mechanism of Action: Mitochondrial Protection

Olesoxime targets proteins on the outer mitochondrial membrane, specifically the voltage-dependent anion channel (VDAC).[1][10] In models of Parkinson's disease, the protein α -synuclein can translocate into mitochondria via VDAC, leading to mitochondrial dysfunction. Olesoxime has been shown to interact with VDAC, thereby hindering the translocation of α -synuclein and protecting the mitochondria from its toxic effects.[1][10]

Quantitative Data: Neuroprotective Activity of Olesoxime

In Vitro Model	Effect	EC50 (μM)	Reference
Primary embryonic rat spinal motor neurons (trophic factor deprivation)	Increased cell survival	~3.0	[11]



Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of novel therapeutic oximes.

Synthesis of Steroidal Oximes

General Protocol for the Synthesis of Steroidal Oximes from Ketosteroids

This protocol is a generalized procedure based on methodologies described in the literature for the synthesis of steroidal oximes.[10][12]

Materials:

- Steroidal ketone (e.g., androst-4-en-3,17-dione)
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium acetate (CH₃COONa) or Pyridine
- Ethanol or Methanol
- Water
- · Reaction flask with reflux condenser
- Stirring apparatus
- Heating mantle
- Filtration apparatus (Buchner funnel)
- Recrystallization solvents (e.g., ethanol/water)

Procedure:

• Dissolution: Dissolve the steroidal ketone in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.



- Addition of Reagents: Add an excess of hydroxylamine hydrochloride and a base such as sodium acetate or pyridine to the solution. The base is necessary to neutralize the HCl released from the hydroxylamine hydrochloride.
- Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Reaction Completion and Cooldown: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
- Precipitation: Pour the reaction mixture into a beaker containing cold water to precipitate the crude steroidal oxime.
- Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold water to remove any inorganic impurities.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure steroidal oxime.
- Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[13][14]

Materials:

- Cancer cell line of interest
- 96-well cell culture plates
- · Complete culture medium
- · Oxime compound to be tested



- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium and incubate for 24 hours to allow for cell attachment.[15]
- Compound Treatment: Prepare serial dilutions of the oxime compound in culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- MTT Addition: After incubation, add 10-20 μL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
- Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.[15]
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft models in immunocompromised mice are a standard preclinical method to evaluate the in vivo efficacy of anticancer compounds.[2][13]



Materials:

- Human cancer cell line
- Immunocompromised mice (e.g., athymic nude or SCID mice)
- Cell culture medium and reagents
- Matrigel (optional)
- Oxime compound formulated for in vivo administration
- Vehicle for control group
- · Calipers for tumor measurement

Procedure:

- Cell Preparation: Culture the desired human cancer cells to a sufficient number. Harvest the
 cells and resuspend them in a sterile, serum-free medium or PBS, possibly mixed with
 Matrigel to enhance tumor formation.
- Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[16]
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]
- Treatment Administration: Administer the oxime compound to the treatment group according to the planned dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.
- Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[4]

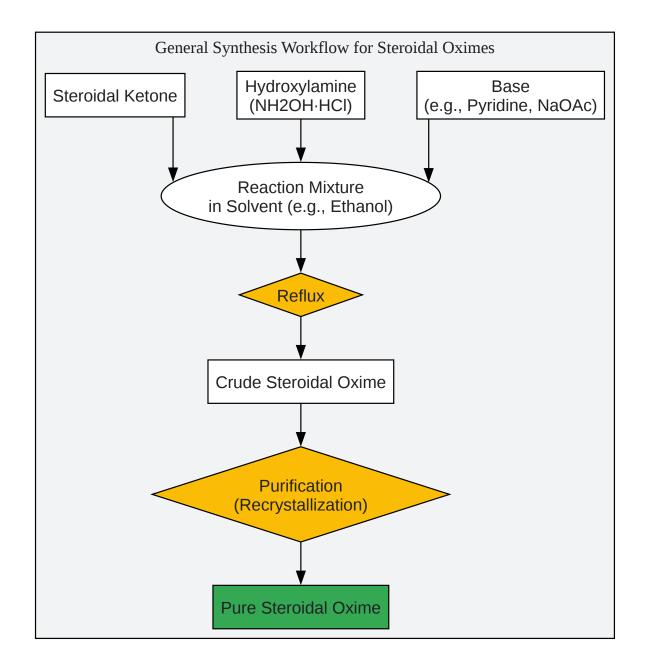


- Monitoring for Toxicity: Monitor the body weight and overall health of the mice throughout the study to assess any potential toxicity of the compound.
- Study Endpoint: At the end of the study (e.g., after a predetermined number of days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

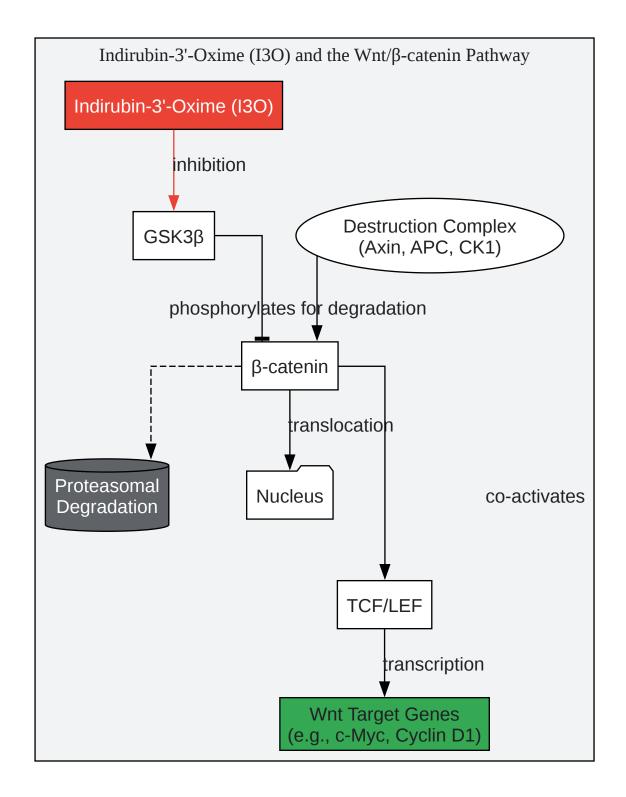
Signaling Pathways and Visualizations

Understanding the molecular mechanisms by which oxime compounds exert their therapeutic effects is crucial for their development. The following diagrams illustrate key signaling pathways modulated by indirubin-3'-oxime and olesoxime.

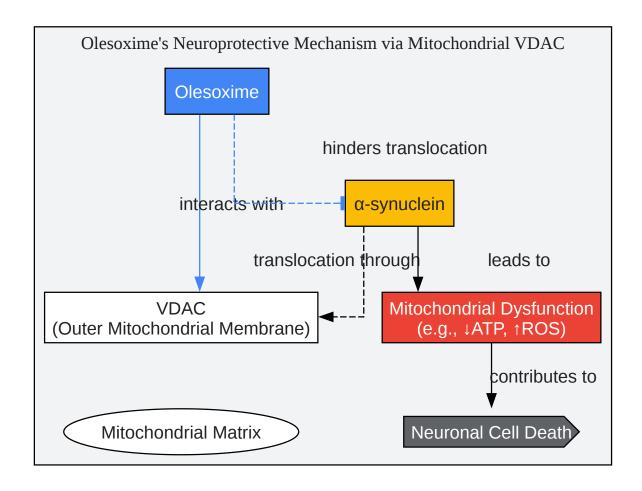












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